Cefpirome is classified as a beta-lactam antibiotic, specifically a cephalosporin. It is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. Cefpirome is known for its stability against certain beta-lactamases, enzymes produced by bacteria that can inactivate other antibiotics. It is marketed under various brand names and is primarily used in hospital settings to treat serious infections.
The synthesis of cefpirome involves several key steps, primarily starting from 7-aminocephalosporanic acid (7-ACA) or other cephalosporin derivatives. The following outlines the general synthetic route:
Cefpirome's molecular formula is , and its structure features a beta-lactam ring characteristic of cephalosporins. The compound includes:
The molecular structure can be represented as follows:
The compound's stereochemistry plays a crucial role in its biological activity, affecting how it interacts with bacterial enzymes.
Cefpirome participates in various chemical reactions, particularly those relevant to its antibacterial activity:
Cefpirome acts primarily by inhibiting bacterial cell wall synthesis. It binds to PBPs, which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts the normal function of these proteins, leading to:
Research indicates that cefpirome has a high affinity for certain PBPs found in both Gram-positive and Gram-negative bacteria, contributing to its broad-spectrum activity .
Cefpirome exhibits several notable physical and chemical properties:
These properties are critical for its formulation and storage as a pharmaceutical product.
Cefpirome is primarily used in clinical settings for treating severe bacterial infections, including:
Additionally, cefpirome has been studied for potential use in combination therapies with other antibiotics or hypoglycemic agents to enhance efficacy against resistant bacteria .
Cefpirome belongs to the fourth-generation cephalosporins, a class characterized by enhanced stability against chromosomal and plasmid-mediated β-lactamases, particularly AmpC enzymes, compared to their third-generation predecessors. This classification stems from its unique zwitterionic nature, which facilitates rapid penetration through the outer membrane porin channels of Gram-negative bacteria [2] [9]. While cefepime remains the most utilized fourth-generation cephalosporin in many regions, cefpirome shares comparable structural features and spectrum of activity, with minor variations in potency against specific bacterial groups [8] [9].
The antimicrobial spectrum of cefpirome encompasses:
Table 1: Comparative Spectrum of Cephalosporin Generations
Generation | Representative Agents | Key Gram-positive Coverage | Key Gram-negative Coverage | β-Lactamase Stability |
---|---|---|---|---|
First | Cefazolin | MSSA, Streptococci | Limited (E. coli, Klebsiella) | Penicillinases only |
Second | Cefuroxime | MSSA, Streptococci | H. influenzae, Enterobacteriaceae | Improved against TEM-1 |
Third | Ceftazidime, Ceftriaxone | Streptococci (variable) | Broad Enterobacteriaceae, Pseudomonas (ceftazidime) | Plasmid ESBLs vulnerable |
Fourth | Cefpirome, Cefepime | Improved streptococci, MSSA | Enhanced Enterobacteriaceae (AmpC producers), Pseudomonas | Chromosomal AmpC, some ESBLs |
Fifth | Ceftaroline | MRSA, Streptococci | Broad Enterobacteriaceae | Limited ESBL stability |
Cefpirome's stability against class C β-lactamases (AmpC) represents its most significant pharmacological advantage over third-generation cephalosporins. This stability translates clinically into retained activity against Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Morganella morganii—organisms frequently exhibiting derepressed AmpC production that confers resistance to ceftazidime, cefotaxime, and ceftriaxone [4] [6] [8]. However, like other cephalosporins, it remains vulnerable to hydrolysis by certain extended-spectrum β-lactamases (ESBLs), particularly SHV-type enzymes, and carbapenemases [1] [6].
The development of cefpirome commenced in the early 1980s, driven by the urgent need to address emerging resistance patterns among Gram-negative bacilli in hospital environments. It received regulatory approval in Europe and several other markets in the mid-1990s, with brand names including Cefrom, Keiten, and Broact [1] [3]. Its introduction coincided with a concerning rise in nosocomial infections caused by Enterobacter spp. and Pseudomonas aeruginosa resistant to third-generation cephalosporins, positioning cefpirome as a strategic therapeutic alternative [8].
Clinical adoption of cefpirome was guided by antibiotic stewardship principles, emphasizing its role in scenarios where resistance to narrower-spectrum agents was documented or suspected. Large-scale surveillance studies conducted during the 1990s consistently demonstrated its advantage over third-generation cephalosporins. A pivotal 1991 multicenter evaluation of nearly 6,000 clinical isolates revealed cefpirome's superior activity against Enterobacteriaceae, with significantly lower MIC50 values (minimum inhibitory concentration for 50% of isolates) and lower resistance rates compared to ceftazidime, cefotaxime, cefoperazone, ceftizoxime, and ceftriaxone [4]. Against Gram-positive cocci, cefpirome exhibited 4 to 16-fold greater potency than third-generation agents, though its activity against staphylococci remained inferior to earlier-generation cephalosporins or glycopeptides [4] [9].
Table 2: Historical Development Milestones of Cefpirome
Time Period | Development Phase | Key Findings/Events |
---|---|---|
Early 1980s | Discovery & Preclinical | Identification of zwitterionic structure; Enhanced Gram-negative penetration demonstrated |
1984-1986 | Initial In Vitro Studies | Demonstrated stability against AmpC β-lactamases; Superior activity over 3rd-gen cephalosporins |
1991 | Large-scale Surveillance | Evaluation against ~6,000 isolates from 5 medical centers confirmed spectrum [4] |
Mid-1990s | Regulatory Approval | Introduced in European and other markets (Brands: Cefrom, Keiten) |
1997 | Comprehensive Review | Published clinical efficacy data in severe nosocomial infections and febrile neutropenia [1] |
Late 1990s | Surgical Infection Studies | Positioned as empirical option in nosocomial settings with Enterobacter prevalence [8] |
The role of cefpirome in antibiotic stewardship programs evolved as resistance patterns shifted. Its primary application centered on the treatment of severe nosocomial infections—particularly pneumonia, bacteremia, and febrile neutropenia—where Pseudomonas aeruginosa or Enterobacteriaceae with inducible β-lactamases were potential pathogens [1] [8]. Brazilian multicenter studies in intensive care and hematology-oncology units during the mid-1990s reinforced its stewardship value, demonstrating 88% susceptibility among Enterobacteriaceae versus only 69% for third-generation cephalosporins, comparable to imipenem (96%) [5]. Against non-fermenters like Acinetobacter spp., however, resistance rates to cefpirome remained high (84%), limiting its utility in settings where these organisms predominated [5].
Cefpirome emerged as a strategic countermeasure against specific antimicrobial resistance trends prevalent in the 1990s and remains relevant in certain resistance scenarios today. Its mechanistic resilience stems from two key properties: low affinity for β-lactamases and rapid bacterial penetration due to its zwitterionic structure [2] [6] [9].
Gram-Negative Resistance Mechanisms Addressed:
Porin Channel Alterations: The zwitterionic nature of cefpirome facilitates more efficient transit through porin channels compared to anionic third-generation cephalosporins. This property partially counteracts resistance mediated by reduced porin expression in Gram-negative pathogens like Klebsiella pneumoniae and Escherichia coli [6] [9].
Efflux Pump Overexpression: While cefpirome remains vulnerable to certain efflux systems (e.g., MexXY-OprM in Pseudomonas aeruginosa), its penetration efficiency reduces the impact of efflux-mediated resistance compared to other β-lactams. Studies indicate that spontaneous resistance mutations occur less frequently and more slowly with cefpirome than with ceftazidime or cefotaxime in Pseudomonas [6].
Gram-Positive Resistance Trends Addressed:
Table 3: Resistance Mechanisms and Cefpirome's Comparative Activity
Resistance Mechanism | Common Pathogens | Cefpirome's Stability/Activity | Third-Gen Cephalosporin Vulnerability |
---|---|---|---|
AmpC Derepression | Enterobacter spp., Citrobacter, Serratia | Stable (Low hydrolysis) | High-level resistance common |
ESBL Production (TEM/SHV) | Klebsiella, E. coli | Variable (Vulnerable to SHV-types) | Generally hydrolyzed |
Porin Deficiency | K. pneumoniae, E. coli | Moderate (Enhanced penetration) | Often compromised |
Mex Efflux Systems | P. aeruginosa | Moderate vulnerability | Ceftazidime vulnerable to specific efflux |
Altered PBPs (PRSP) | S. pneumoniae | Retained activity | Variable (ceftazidime often inactive) |
Methicillin Resistance | S. aureus (MRSA) | Inactive | Inactive |
Limitations in Contemporary Resistance Landscapes:Despite its advantages, cefpirome's efficacy is compromised by several emerging resistance mechanisms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7